molecular formula C11H10ClNS B3054599 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 61291-96-1

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B3054599
CAS No.: 61291-96-1
M. Wt: 223.72 g/mol
InChI Key: SKHCQYBEAZCSCN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields the corresponding thiazolidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to benzaldehyde derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCQYBEAZCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486888
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61291-96-1
Record name 5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
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5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole
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5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole

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